(S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride
CAS No.:
Cat. No.: VC13430030
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClNO2 |
|---|---|
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | 3-[(2S)-pyrrolidin-2-yl]benzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO2.ClH/c13-11(14)9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2,(H,13,14);1H/t10-;/m0./s1 |
| Standard InChI Key | PVVCFTFXCAGXRM-PPHPATTJSA-N |
| Isomeric SMILES | C1C[C@H](NC1)C2=CC(=CC=C2)C(=O)O.Cl |
| SMILES | C1CC(NC1)C2=CC(=CC=C2)C(=O)O.Cl |
| Canonical SMILES | C1CC(NC1)C2=CC(=CC=C2)C(=O)O.Cl |
Introduction
Chemical Identity and Physical Properties
Structural Characteristics
The compound’s structure comprises a benzoic acid group and a pyrrolidine ring, with stereochemical specificity at the pyrrolidine’s C2 position. Key identifiers include:
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IUPAC Name: 3-[(2S)-pyrrolidin-2-yl]benzoic acid hydrochloride
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SMILES: C1CC@HC2=CC(=CC=C2)C(=O)O.Cl
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InChIKey: PVVCFTFXCAGXRM-PPHPATTJSA-N
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄ClNO₂ | |
| Molecular Weight | 227.69 g/mol | |
| Purity | ≥95% (typical commercial) | |
| Solubility | High aqueous solubility (HCl salt) |
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves:
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Pyrrolidine Precursor Formation: Cyclization of 1,4-diamines or reductive amination of γ-keto acids to generate the pyrrolidine ring .
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Coupling with Benzoic Acid: Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrrolidine to the benzoic acid core .
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Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Industrial-Scale Production
Industrial methods optimize yield via continuous flow reactors and chromatographic purification. Key suppliers include Parchem and JK Chemical.
Biological Activities and Research Applications
Case Studies
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NMDA Receptor Antagonism: Analogs with 5’-substituents show IC₅₀ values of 200 nM against GluN1/GluN2A receptors .
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Antibacterial Efficacy: Derivatives demonstrate activity against tetracycline-resistant Staphylococcus aureus in murine models.
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Comparative Analysis with Structural Analogs
Industrial and Research Applications
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